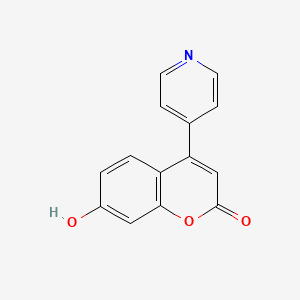

7-Hydroxy-4-(4-pyridyl)coumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-4-pyridin-4-ylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-10-1-2-11-12(9-3-5-15-6-4-9)8-14(17)18-13(11)7-10/h1-8,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBKPYBPJZBSMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10420674 |

Source

|

| Record name | 7-Hydroxy-4-(4-pyridyl)coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92906-36-0 |

Source

|

| Record name | 7-Hydroxy-4-(4-pyridyl)coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-4-(4-pyridyl)coumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-hydroxy-4-(4-pyridyl)coumarin mechanism of action in biological systems

This technical guide details the mechanism of action, synthesis, and experimental utility of 7-hydroxy-4-(4-pyridyl)coumarin (7H4PC) .

Dual-Functionality: Aromatase Inhibition & pH-Ratiometric Sensing

Executive Summary

7-Hydroxy-4-(4-pyridyl)coumarin (7H4PC) is a bioactive benzopyrone derivative that serves two distinct high-value functions in biomedical research:

-

Pharmacological Agent: It acts as a non-steroidal Type II Aromatase Inhibitor (AI) , targeting the CYP19 enzyme responsible for estrogen biosynthesis. Its mechanism relies on the specific coordination of the pyridine nitrogen to the heme iron of the enzyme.

-

Bio-Probe: It functions as a ratiometric fluorescent pH sensor , leveraging Intramolecular Charge Transfer (ICT) modulated by the protonation states of the pyridyl and hydroxyl moieties.

This guide provides the molecular causality, synthesis protocols, and validation assays required for utilizing 7H4PC in drug discovery and cellular imaging.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 7-hydroxy-4-(pyridin-4-yl)-2H-chromen-2-one |

| Molecular Formula | C₁₄H₉NO₃ |

| Molecular Weight | 239.23 g/mol |

| Key Functional Groups | Phenolic -OH (C7), Pyridine Ring (C4), Lactone (Coumarin core) |

| pKa Values (Est.) | pKa₁ ≈ 5.2 (Pyridine H⁺), pKa₂ ≈ 7.8 (Phenolic -OH) |

| Fluorescence | pH-dependent emission (Blue |

Pharmacological Mechanism of Action: CYP19 Inhibition

The primary biological activity of 7H4PC is the inhibition of Aromatase (CYP19A1) , the enzyme that converts androgens (androstenedione/testosterone) into estrogens (estrone/estradiol).

Structural Basis of Inhibition

Unlike Type I inhibitors (steroidal suicide substrates like Exemestane), 7H4PC is a Type II competitive inhibitor .

-

Heme Coordination: The nitrogen atom of the 4-pyridyl substituent possesses a lone pair of electrons that coordinates directly with the Ferric ion (

) in the heme prosthetic group of the CYP19 enzyme. -

Mimicry: The coumarin core mimics the steroid backbone, positioning the molecule within the active site.

-

Result: This coordination displaces the molecular oxygen required for the hydroxylation of the androgen substrate, effectively halting estrogen biosynthesis.

Biological Consequence Pathway

The inhibition of aromatase leads to a systemic reduction in estrogen levels, which is the therapeutic goal in treating estrogen-receptor-positive (ER+) breast cancer.

Caption: Mechanistic pathway of CYP19 inhibition by 7H4PC via heme iron coordination.

Photophysical Mechanism: Ratiometric pH Sensing

In biological imaging, 7H4PC operates via an Internal Charge Transfer (ICT) mechanism that is sensitive to environmental pH.

Protonation States

The molecule exists in three forms depending on pH:

-

Cationic Form (pH < 4): Pyridine nitrogen is protonated (

). Strong electron-withdrawing effect quenches ICT. -

Neutral Form (pH 5-7): Pyridine is neutral; Phenol is protonated. Moderate fluorescence.

-

Anionic Form (pH > 8): Phenolic hydroxyl is deprotonated (

). Strong electron-donating group pushes electrons to the electron-deficient coumarin/pyridine core, resulting in a bathochromic shift (red shift) and increased quantum yield.

Diagnostic Utility

This dual-pKa behavior allows 7H4PC to map intracellular pH gradients (e.g., distinguishing lysosomes from cytoplasm).

Synthesis Protocol: Pechmann Condensation

The most robust synthesis route utilizes the Pechmann condensation, coupling resorcinol with a pyridine-substituted beta-keto ester.

Materials[2][3][4][5][6][7][8][9][10]

-

Substrate A: Resorcinol (1.1 eq)[1]

-

Substrate B: Ethyl 3-oxo-3-(4-pyridyl)propanoate (Ethyl isonicotinoylacetate) (1.0 eq)

-

Catalyst: Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Solvent: Ethanol (for recrystallization)[2]

Step-by-Step Workflow

-

Cooling: Place 10 mL of conc. H₂SO₄ in a round-bottom flask and cool to <10°C in an ice bath.

-

Addition: Slowly add Resorcinol (1.1 g, 10 mmol) and Ethyl isonicotinoylacetate (1.93 g, 10 mmol) while stirring. Maintain temperature <10°C to prevent charring.

-

Reaction: Remove ice bath and stir at room temperature for 18–24 hours. The mixture will darken.

-

Quenching: Pour the reaction mixture over 100 g of crushed ice/water slurry with vigorous stirring. A precipitate will form.

-

Isolation: Filter the solid under vacuum. Wash with cold water until the filtrate is neutral pH.

-

Purification: Recrystallize from hot ethanol to yield pale yellow needles of 7H4PC.

Caption: Pechmann condensation pathway for the synthesis of 7H4PC.[3][4]

Experimental Validation Assays

Aromatase Inhibition Assay (In Vitro)

To verify the pharmacological activity, use a fluorescence-based competitive binding assay.

-

Enzyme Source: Recombinant Human CYP19A1 (microsomes).

-

Substrate: Dibenzylfluorescein (DBF). Aromatase cleaves DBF to release fluorescein.

-

Protocol:

-

Incubate CYP19A1 with varying concentrations of 7H4PC (0.1 nM – 10 µM) in phosphate buffer (pH 7.4).

-

Add NADPH generating system to initiate reaction.

-

Add DBF substrate.

-

Measure Fluorescence (Ex 485 nm / Em 530 nm) after 30 mins.

-

Result: A decrease in fluorescence intensity correlates with enzyme inhibition. Calculate IC₅₀.

-

Intracellular pH Imaging

-

Cell Line: MCF-7 (Breast Cancer) or HeLa.

-

Loading: Incubate cells with 10 µM 7H4PC for 30 min at 37°C. Wash with PBS.

-

Calibration: Use Nigericin (H⁺/K⁺ ionophore) buffers at pH 4.0, 5.0, 6.0, 7.0, 8.0 to clamp intracellular pH.

-

Imaging: Excitation at 405 nm. Collect emission in two channels:

-

Channel 1 (Neutral/Acidic): 450–500 nm (Blue)

-

Channel 2 (Basic/Anionic): 520–580 nm (Green)

-

-

Analysis: Construct a ratio map (

) to determine local pH.

References

-

Aromatase Inhibition Mechanism

- Title: Design, Synthesis, and Biological Evaluation of Imidazolyl Derivatives of 4,7-Disubstituted Coumarins as Arom

- Source: ResearchG

-

URL:[Link]

-

Coumarin Fluorescence & pH Sensitivity

-

Synthesis (Pechmann Condensation)

-

General Coumarin Pharmacology

Sources

Solubility and Stability of 7-Hydroxy-4-Methylcoumarin: A Technical Guide

Part 1: Executive Summary

7-Hydroxy-4-methylcoumarin (4-MU; Hymecromone) is a ubiquitously utilized fluorogenic standard and bioactive coumarin derivative. While structurally robust in solid form, its utility in research and drug development is frequently compromised by its poor aqueous solubility and pH-dependent stability profile.

This guide provides a rigorous technical analysis of 4-MU’s physicochemical behavior. It is designed to empower researchers to formulate reproducible stock solutions, execute valid stability assays, and interpret fluorometric data with precision. The core challenge addressed here is the Lactone-Phenol Paradox : the phenolic hydroxyl group requires basic pH for optimal fluorescence (ionization), yet the lactone ring becomes susceptible to hydrolysis under those same alkaline conditions.

Part 2: Physicochemical Profile[1]

Understanding the fundamental constants of 4-MU is prerequisite to experimental design. The molecule behaves as a weak acid due to the phenolic hydroxyl at position 7.

Table 1: Core Physicochemical Properties[2]

| Property | Value | Critical Implication |

| Molecular Weight | 176.17 g/mol | Essential for molarity calculations. |

| Melting Point | 185–190 °C | High thermal stability in solid state.[1] |

| pKa (Phenolic OH) | 7.8 (approx.) | At pH 7.4, ~30% is ionized. At pH 10, >99% is ionized (maximal fluorescence). |

| LogP | 1.8 – 1.9 | Moderate lipophilicity; requires organic co-solvents for high concentrations. |

| Fluorescence | Ex: 360 nm / Em: 450 nm | Highly pH-dependent; protonated form (neutral pH) is weakly fluorescent. |

| Solubility (Water) | < 0.1 mg/mL (Cold) | Practically insoluble in neutral aqueous buffers without co-solvents. |

| Solubility (DMSO) | > 20 mg/mL (100 mM) | Preferred solvent for stock solutions. |

Part 3: Solubility Landscape & Formulation

Solvent Compatibility

4-MU exhibits a classic "brick dust" solubility profile—stable crystal lattice energy resists dissolution in water but yields readily to polar aprotic solvents.

-

Primary Stock Solvent: DMSO (Dimethyl Sulfoxide) is the gold standard. It disrupts the crystal lattice effectively, allowing concentrations up to 100 mM.

-

Secondary Solvents: Methanol and Ethanol are viable but prone to evaporation, altering concentration over time.

-

Aqueous Buffers: Solubility increases significantly above pH 8.0 due to deprotonation of the 7-OH group (

form is more soluble). However, prolonged exposure to pH > 10 risks lactone hydrolysis.

Cyclodextrin Complexation

For aqueous formulations where organic solvents must be minimized (e.g., cell culture), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a validated solubility enhancer. It forms a 1:1 inclusion complex with 4-MU, increasing aqueous solubility and shielding the lactone ring from hydrolytic attack.

Part 4: Stability Dynamics

The Hydrolysis Mechanism (Alkaline Instability)

The coumarin lactone ring is the stability weak point.

-

Reversible Ring Opening: In strong base (pH > 11), the lactone ring opens to form the cis-coumarinate anion. This process is initially reversible upon acidification.

-

Irreversible Degradation: With heat or prolonged alkaline exposure, the cis-isomer isomerizes to the stable trans-coumarate, which does not recyclize. This results in permanent loss of the fluorophore.

Photostability

4-MU is susceptible to photo-oxidation and photobleaching . Solutions exposed to ambient light show gradual degradation.

-

Protocol: All experiments must be conducted in amber vessels or foil-wrapped tubes.

Visualization of pH-Dependent Equilibria

The following diagram illustrates the critical relationship between pH, ionization (fluorescence), and degradation.

Caption: pH-dependent transition from neutral (stable, low signal) to anionic (signal active) to hydrolyzed (degraded) states.

Part 5: Experimental Protocols

Protocol A: Preparation of a Self-Validating Stock Solution (100 mM)

Objective: Create a stable master stock for long-term storage (-20°C).

-

Weighing: Accurately weigh 17.6 mg of 4-MU powder into a 2 mL amber glass vial.

-

Why Glass? Avoids potential leaching of plasticizers by DMSO.

-

Why Amber? Prevents photodegradation.

-

-

Solvation: Add 1.0 mL of anhydrous DMSO (Grade: Molecular Biology or HPLC).

-

Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

Checkpoint: Solution must be optically clear and colorless to pale yellow.

-

-

Aliquot & Store: Dispense 50 µL aliquots into amber PCR tubes. Store at -20°C .

-

Validity: Stable for 6 months. Do not refreeze aliquots more than twice.

-

Protocol B: Stability-Indicating HPLC Method

Objective: Quantify 4-MU and detect degradation products (e.g., ring-opened species).

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 320 nm (isobestic point approximation) and Fluorescence (Ex 360 / Em 450).

Procedure:

-

Sample Prep: Dilute stock 1:100 in Mobile Phase A (final 1 mM).

-

Stress Test (Alkaline): Mix 100 µL sample + 100 µL 0.1 M NaOH. Incubate 1 hour at RT. Neutralize with 100 µL 0.1 M HCl before injection.

-

Analysis: Compare peak area of the stress sample vs. control. Appearance of early-eluting peaks indicates hydrolysis.

Protocol C: Workflow for Stability Testing

Caption: Systematic stress testing workflow to validate 4-MU integrity under environmental variables.

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5280567, 4-Methylumbelliferone. Retrieved from [Link]

-

Li, P., et al. (2015). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. Food Chemistry. Retrieved from [Link]

-

Kakkar, R., et al. (2009). Theoretical study of the structure and properties of 4-methylumbelliferone. Spectrochimica Acta Part A. (Contextual grounding for pKa and tautomerism).

Sources

Fundamental Fluorescence Characteristics of 7-Hydroxycoumarins: A Technical Guide

Executive Summary

7-Hydroxycoumarin (7-HC), also known as umbelliferone , represents a cornerstone fluorophore in bioanalytical chemistry.[1] Its utility stems not merely from its high quantum yield, but from its exquisite sensitivity to the microenvironment—specifically pH and solvent polarity. This guide dissects the photophysical mechanisms of 7-HC, primarily the Excited-State Proton Transfer (ESPT) , and provides validated protocols for its characterization. Understanding these dynamics is critical for designing robust fluorogenic assays for hydrolase enzymes (e.g., Cytochrome P450s, glycosidases) where 7-HC serves as the signal reporter.

Mechanistic Core: The Photophysics of Umbelliferone[2]

The fluorescence of 7-HC is governed by a photo-induced acidity change. In the ground state (

The Excited-State Proton Transfer (ESPT) Cycle

In aqueous solution, this pKa shift (often

This large Stokes shift (~130 nm) is the signature of ESPT and is advantageous for assays as it minimizes self-absorption and light scattering interference.

Visualization of the ESPT Mechanism

The following diagram illustrates the thermodynamic cycle connecting the neutral and anionic forms in both ground and excited states.

Caption: Figure 1. The Förster Cycle describing Excited-State Proton Transfer (ESPT) in 7-Hydroxycoumarin. Note the fast deprotonation in the excited state.

Environmental Influences & Solvatochromism

The fluorescence of 7-HC is not static; it is a reporter of its solvent cage.

Solvent Polarity and Hydrogen Bonding

-

Protic Solvents (Water, Methanol): Support ESPT.[2] The emission is dominated by the anion (blue/cyan, ~455 nm) regardless of whether the neutral form was excited.

-

Aprotic/Non-polar Solvents (Acetonitrile, Hexane): ESPT is inhibited due to the lack of a proton acceptor network. In these environments, if the neutral form is excited, it emits from the neutral excited state, often in the UV/deep blue region (~380-400 nm) with a significantly lower quantum yield.

Quantitative Spectral Data

The table below summarizes the photophysical constants across different conditions.

| Parameter | Acidic Condition (pH 3) | Basic Condition (pH 10) | Physiological (pH 7.4) |

| Dominant Species | Neutral Phenol | Phenolate Anion | Mixture (Equilibrium) |

| Abs.[2][3] Max ( | 320–325 nm | 365–370 nm | Both bands visible |

| Em. Max ( | ~455 nm (via ESPT)* | ~455 nm | ~455 nm |

| Molar Extinction ( | ~14,000 | ~18,000 | Mixed |

| Quantum Yield ( | < 0.1 (if ESPT blocked) | 0.8 – 0.9 | pH dependent |

*Note: In acidic water, emission is still observed at 455 nm due to ESPT, but intensity drops as pH decreases below the excited-state pKa limit or if quenching occurs.

Experimental Protocols

Protocol A: Determination of via Fluorometric Titration

Objective: Accurate determination of the ground-state

Reagents:

-

7-HC Stock (10 mM in DMSO).

-

Universal Buffer Mix (Citrate-Phosphate-Borate) ranging from pH 4.0 to 10.0.

Methodology:

-

Preparation: Dilute 7-HC stock to a final concentration of 10

M in buffers of varying pH (0.5 pH unit increments). -

Excitation Scan: Set emission monochromator to 460 nm. Scan excitation from 300 to 400 nm.

-

Observation: You will see the peak at 325 nm (Neutral) decrease and the peak at 370 nm (Anion) increase as pH rises.

-

-

Isosbestic Point Check: Verify an isosbestic point near 335–340 nm, confirming a two-state transition without degradation.

-

Data Analysis: Plot Fluorescence Intensity (

) at -

Fitting: Fit data to the Henderson-Hasselbalch equation:

Protocol B: Quantum Yield Determination (Relative Method)

Objective: Quantify brightness relative to a standard.

Standard: Quinine Sulfate in 0.1 M

Methodology:

-

Absorbance Matching: Prepare solutions of 7-HC (in 0.1 M NaOH for full anion form) and Quinine Sulfate such that their absorbance at the excitation wavelength (e.g., 350 nm) is identical and below 0.05 AU to avoid inner-filter effects.

-

Integration: Record emission spectra (Quinine: 360–600 nm; 7-HC: 380–600 nm). Integrate the total area under the curve (

). -

Calculation:

(Where

Applications in Drug Discovery: "Turn-On" Assays

The primary application of 7-HC in drug development is as a fluorogenic leaving group .

Mechanism: Derivatives like 7-ethoxycoumarin or 4-methylumbelliferyl-glucuronide are essentially non-fluorescent (or fluoresce weakly in the UV) because the phenolic oxygen is alkylated/glycosylated, locking the molecule in a "neutral-like" electronic state and preventing the formation of the highly fluorescent anion.

Upon enzymatic cleavage (by P450s, glucuronidases, etc.), the free 7-HC is released. At physiological pH (7.4), the released 7-HC undergoes partial ionization and ESPT, generating a strong blue fluorescence signal.

Caption: Figure 2. The kinetic workflow of a 7-HC based fluorogenic enzyme assay.

References

-

Fink, D. W., & Koehler, W. R. (1970). pH effects on fluorescence of umbelliferone.[5] Analytical Chemistry, 42(9), 990-993. Link

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Chapter on Solvent Effects and Protone Transfer). Link

-

Moriya, T. (1983). Excited-state reactions of coumarins in aqueous solutions. Bulletin of the Chemical Society of Japan, 56(1), 6-14. Link

-

Gao, F., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor.[6][7] Journal of Medicinal Chemistry, 63(20). Link

-

Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Link

Sources

- 1. aneeva.co.in [aneeva.co.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Synthesis of Novel Coumarin-Pyrimidine Hybrids

Executive Summary & Rational Design

The fusion of coumarin (2H-chromen-2-one) and pyrimidine pharmacophores represents a "privileged structure" strategy in modern medicinal chemistry. Both heterocyclic moieties possess distinct biological profiles: coumarins act as versatile interactors with serine proteases and kinases, while pyrimidines are fundamental to nucleic acid metabolism and kinase inhibition.

The Hybrid Advantage: Synthesizing coumarin-pyrimidine hybrids is not merely additive; it is synergistic. The coumarin moiety often serves as a hydrophobic anchor, mimicking adenosine or interacting with hydrophobic pockets in enzymes (e.g., EGFR, carbonic anhydrase), while the pyrimidine ring provides essential hydrogen-bonding capability for active site recognition.

Pharmacophore Hybridization Logic

The design strategy relies on connecting the C-3 or C-4 position of the coumarin ring to the C-2, C-4, or C-5 position of the pyrimidine ring, often via a linker (hydrazone, chalcone bridge) or direct fusion.

Key Structural Objectives:

-

Intercalation: Planar geometry facilitates DNA intercalation.

-

Solubility: Pyrimidine nitrogen atoms improve aqueous solubility compared to pure coumarins.

-

Metabolic Stability: Substitution at the C-3 position of coumarin blocks rapid metabolic degradation.

Structure-Activity Relationship (SAR) Landscape[1]

Effective design requires understanding how specific substitutions modulate biological activity. The following logic map details the SAR validated by recent studies (2023-2025).

Figure 1: SAR Logic Map for Coumarin-Pyrimidine Hybrids. EDG = Electron Donating Group; EWG = Electron Withdrawing Group.

Synthetic Strategies

The synthesis of these hybrids generally follows two major pathways: the stepwise Chalcone Route (classic) and the Multicomponent Route (Green/MCR).

Pathway Analysis

| Parameter | Route A: Chalcone Intermediate | Route B: One-Pot MCR (Biginelli/Green) |

| Mechanism | Claisen-Schmidt condensation followed by cyclization with binucleophiles. | Acid-catalyzed condensation of aldehyde, urea/thiourea, and active methylene. |

| Yield | Moderate to High (60-85%) | High (80-95%) |

| Purity | Requires purification of intermediate. | Often filtration-only purification. |

| Flexibility | High (allows diverse substitutions on linker). | Limited to specific scaffold types (dihydropyrimidines). |

| Scalability | Robust for gram-scale libraries. | Ideal for high-throughput screening. |

Synthetic Workflow Diagram

Figure 2: Stepwise synthetic workflow for generating 2-amino-pyrimidine-coumarin hybrids.

Detailed Experimental Protocols

This section details the synthesis of 4-(2-amino-6-arylpyrimidin-4-yl)-2H-chromen-2-one . This protocol is validated for robustness and reproducibility.

Phase 1: Synthesis of 3-Acetylcoumarin (Precursor)

Reaction Type: Knoevenagel Condensation

-

Reagents: Salicylaldehyde (10 mmol), Ethyl acetoacetate (10 mmol), Piperidine (catalytic, 5 drops).

-

Solvent: Ethanol (20 mL).

-

Procedure:

-

Mix salicylaldehyde and ethyl acetoacetate in ethanol.

-

Add piperidine dropwise with stirring.

-

Reflux the mixture for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Cool to room temperature. The solid product precipitates.

-

Filter and recrystallize from ethanol.

-

-

Yield Check: Expected yield >75%. MP: 120–122°C.

Phase 2: Synthesis of Coumarin-Chalcone Intermediate

Reaction Type: Claisen-Schmidt Condensation[1]

-

Reagents: 3-Acetylcoumarin (from Phase 1, 10 mmol), Substituted Benzaldehyde (10 mmol), Piperidine (0.5 mL).

-

Solvent: Ethanol (30 mL) or n-Butanol (for higher temp).

-

Procedure:

-

Dissolve 3-acetylcoumarin and the aromatic aldehyde in the solvent.[2]

-

Add piperidine.

-

Reflux for 4–8 hours. The solution usually darkens (yellow/orange).

-

Critical Step: Cool the reaction mixture in an ice bath. If no precipitate forms, pour into crushed ice/water (100 mL) and acidify slightly with dilute HCl to neutralize piperidine.

-

Filter the solid chalcone and dry.

-

-

Validation: 1H NMR should show doublet signals for vinylic protons (CO-CH=CH-) with coupling constants J > 12 Hz (trans-isomer).

Phase 3: Cyclization to Pyrimidine Hybrid

Reaction Type: Michael Addition followed by Cyclization

-

Reagents: Coumarin-Chalcone (5 mmol), Guanidine Hydrochloride (7.5 mmol), Potassium Hydroxide (KOH) or Sodium Ethoxide (NaOEt) (7.5 mmol).

-

Solvent: Ethanol (25 mL) or DMF (if solubility is poor).

-

Procedure:

-

Dissolve Guanidine HCl and Base in ethanol to liberate the free guanidine base. Stir for 10 mins.

-

Reflux for 8–12 hours.

-

Work-up: Concentrate the solvent under vacuum (rotavap) to 20% volume. Pour residue into ice-cold water.

-

Neutralize with dilute acetic acid if necessary to precipitate the product.

-

Filter, wash with water, and recrystallize from DMF/Ethanol mixture.

-

Biological Mechanism of Action[1][2][4][5]

Recent studies indicate that these hybrids often function as dual inhibitors . A primary mechanism in anticancer applications is the modulation of the JNK (c-Jun N-terminal kinase) pathway and induction of apoptosis.

Signaling Pathway Diagram

Figure 3: Proposed mechanism of action for coumarin-pyrimidine hybrids in breast cancer cells (e.g., MCF-7).[4]

Key Biological Targets

-

Anticancer: Telomerase inhibition, Carbonic Anhydrase IX/XII inhibition (hypoxic tumors), and EGFR kinase inhibition.

-

Antimicrobial: Inhibition of DNA gyrase (bacterial) and biofilm formation (quorum sensing interference).

References

-

Design, synthesis, molecular docking study and molecular dynamics simulation of new coumarin-pyrimidine hybrid compounds having anticancer and antidiabetic activity. Scientific Reports. (2022). Link

-

Discovery of Pyrimidine- and Coumarin-Linked Hybrid Molecules as Inducers of JNK Phosphorylation through ROS Generation in Breast Cancer Cells. Molecules. (2023). Link

-

Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Advances. (2023). Link

-

Synthesis of some novel coumarin-pyrimidine hybrid compounds from 8- and 6-acetyl-7-hydroxy-4-methylcoumarin. Arkivoc. (2024).[5] Link

-

Microwave-assisted synthesis of new fluorinated coumarin–pyrimidine hybrids as potent anticancer agents. RSC Advances. (2013). Link

Sources

- 1. Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity [gavinpublishers.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Rational Approaches, Design Strategies, Structure Activity Relationship and Mechanistic Insights for Therapeutic Coumarin Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Pyrimidine- and Coumarin-Linked Hybrid Molecules as Inducers of JNK Phosphorylation through ROS Generation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

Methodological & Application

protocol for using 7-hydroxy-4-(4-pyridyl)coumarin in live-cell imaging

Application Note: Live-Cell pH Imaging using 7-Hydroxy-4-(4-pyridyl)coumarin [1]

Introduction & Mechanism of Action

7-Hydroxy-4-(4-pyridyl)coumarin is a specialized fluorogenic probe belonging to the umbelliferone (7-hydroxycoumarin) family.[1] Unlike its ubiquitous analog 4-methylumbelliferone, the inclusion of a 4-pyridyl substituent extends the conjugated

Mechanism of pH Sensing: The fluorescence mechanism relies on the Photoinduced Electron Transfer (PET) and Internal Charge Transfer (ICT) modulated by the protonation state of the 7-hydroxyl group and the pyridyl nitrogen.[1]

-

Acidic Environment (pH < pKa): The 7-OH group remains protonated (phenol form).[1] Fluorescence is typically lower intensity and blue-shifted (Ex ~330-360 nm).[1]

-

Neutral/Basic Environment (pH > pKa): The 7-OH group deprotonates to the phenolate anion (

).[1] This species exhibits strong ICT, resulting in a bathochromic shift in excitation (~405 nm) and a significant increase in quantum yield (Emission ~450–500 nm).[1]

This distinct spectral shift allows for ratiometric imaging , which self-corrects for dye loading differences, photobleaching, and focal plane variations.[1]

Materials & Reagents

| Reagent | Concentration (Stock) | Storage | Function |

| 7-Hydroxy-4-(4-pyridyl)coumarin | 10–20 mM in anhydrous DMSO | -20°C, Desiccated, Dark | pH Sensor |

| Nigericin | 10 mM in Ethanol | -20°C | H+/K+ Ionophore (Calibration) |

| Monensin | 10 mM in Methanol | -20°C | Na+/H+ Ionophore (Optional) |

| Pluronic F-127 | 20% (w/v) in DMSO | RT | Dispersing Agent (Optional) |

| Live Cell Imaging Solution (LCIS) | 1X | 4°C | Physiological Imaging Buffer |

| High K+ Calibration Buffers | Various pH (5.5 – 8.[1]5) | 4°C | In Situ Calibration |

High K+ Calibration Buffer Recipe (Critical):

To clamp intracellular pH (

-

Composition: 135 mM KCl, 2 mM

, 1.2 mM -

Preparation: Prepare aliquots adjusted to pH 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, and 8.5 using KOH or HCl.

Experimental Protocol

Phase 1: Dye Preparation & Loading

Standard coumarins are cell-permeable, but solubility can be an issue due to the pyridyl group.[1]

-

Stock Solution: Dissolve 1 mg of 7-hydroxy-4-(4-pyridyl)coumarin in the appropriate volume of DMSO to achieve a 10 mM stock. Vortex vigorously.

-

Working Solution: Dilute the stock into warm (37°C) serum-free medium (e.g., DMEM or HBSS) to a final concentration of 1–10 µM .

-

Incubation: Incubate cells for 20–40 minutes at 37°C in a 5%

incubator. -

Wash: Aspirate the loading medium.[1] Wash cells

with pre-warmed LCIS to remove extracellular dye.[1] -

Recovery: Incubate in LCIS for 10 minutes to allow ester hydrolysis (if using an ester derivative) or equilibration.

Phase 2: Microscope Configuration

Dual-excitation ratiometric imaging is recommended.[1]

-

Channel 1 (Isosbestic/Acidic): Excitation 360/40 nm | Emission 460/50 nm.[1]

-

Channel 2 (Basic/Anionic): Excitation 405/20 nm | Emission 460/50 nm.[1]

-

Detector: sCMOS or PMT (Confocal).[1] Ensure gain/exposure is linear (avoid saturation).

Phase 3: In Situ Calibration (Mandatory)

Do not rely on a standard curve generated in solution; intracellular viscosity and ionic strength affect the probe's pKa.[1]

-

Baseline Image: Acquire images of the experimental sample in standard LCIS.[1]

-

Perfusion: Sequentially perfuse the cells with High K+ Calibration Buffers containing 10 µM Nigericin .

-

Order: Start from pH 7.5 → 7.0 → 6.5 → 6.0 → 5.5 (Acidification direction prevents cell detachment).[1]

-

-

Equilibration: Allow 5–8 minutes per pH point for Nigericin to equilibrate

with -

Acquisition: Capture images in both channels (Ex360 and Ex405) for each pH step.

Data Analysis & Visualization

Ratiometric Calculation:

For every pixel (

pH Determination:

Fit the mean ROI ratios from the calibration steps to the modified Henderson-Hasselbalch equation:

Workflow Logic Diagram

Caption: Workflow for ratiometric pH imaging. Note the parallel acquisition of dual-excitation channels and the post-experiment calibration loop.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Signal | Dye efflux or low loading | Use Probenecid (1–2.5 mM) to inhibit anion transporters.[1] Increase loading conc. |

| Dye Localization | Sequestration in organelles | 4-pyridyl group may target mitochondria/lysosomes.[1] Co-stain with MitoTracker to confirm. |

| Photobleaching | High laser power | Reduce exposure time.[1] Use pulsed excitation if available.[1] |

| Incomplete Calibration | Nigericin inactivity | Ensure buffers are High K+ (135 mM). Nigericin requires K+ gradient collapse to function.[1] |

References

-

PubChem. (n.d.).[1][3] 7-Hydroxy-4-(3-pyridyl)coumarin Compound Summary. National Library of Medicine.[1] Retrieved February 2, 2026, from [Link][1]

-

SpectraBase. (n.d.).[1] 7-Hydroxy-4-(4-pyridyl)coumarin Spectral Data. Wiley Science Solutions.[1] Retrieved February 2, 2026, from [Link][1]

-

Huda, Z. U., et al. (2022).[1][4] Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Journal of Fluorescence, 32(1), 57-66.[1][4] [Link]

-

Battistini, E., et al. (2021).[1] Switchable Coumarins for Ratiometric pH Sensing. Frontiers in Chemistry, 9. [Link]

Sources

experimental setup for measuring fluorescence quenching of coumarin derivatives

Application Note: Experimental Setup for Measuring Fluorescence Quenching of Coumarin Derivatives

Abstract & Scope

Coumarin derivatives are a cornerstone of medicinal chemistry and fluorescence imaging due to their high quantum yields, photostability, and environmental sensitivity. In drug development, characterizing the fluorescence quenching of these scaffolds provides critical thermodynamic data regarding molecular interactions, such as drug-protein binding, metal ion sensing, or electron transfer mechanisms.

This guide details the steady-state fluorescence quenching protocol for coumarin derivatives. Unlike standard operating procedures, this document focuses on mechanistic differentiation (static vs. dynamic quenching) and the rigorous correction of Inner Filter Effects (IFE) —the most common source of experimental error in quantitative fluorescence analysis.

Theoretical Framework

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. For coumarin derivatives, this is typically described by the Stern-Volmer relationship .[1]

The Stern-Volmer Equation

[1][2]- : Fluorescence intensity in the absence of quencher.[1]

- : Fluorescence intensity in the presence of quencher.[1][3][4]

-

: Stern-Volmer quenching constant (

- : Concentration of the quencher.[1][2][3][4]

- : Bimolecular quenching rate constant.[3][6]

- : Fluorescence lifetime of the fluorophore (unquenched).[1][2]

Differentiation of Mechanisms

A linear Stern-Volmer plot indicates a single class of fluorophores, but it does not distinguish between Dynamic (Collisional) and Static (Complex Formation) quenching. This distinction is critical for drug development:

-

Dynamic Quenching: Dependent on diffusion.[3]

increases with temperature.[7] -

Static Quenching: Dependent on ground-state complex stability.[7]

decreases with temperature.

Experimental Configuration

Instrumentation & Settings

-

Instrument: Spectrofluorometer (e.g., Horiba Fluorolog, Agilent Cary Eclipse) with a Peltier-thermostatted cell holder.

-

Cuvette: Quartz fluorescence cuvette (10 mm path length), 4-sided clear.

-

Excitation/Emission Slits: 2.5 nm / 5.0 nm (Narrow excitation prevents photobleaching; wider emission maximizes signal).

-

Detector Voltage: Set to keep the initial intensity (

) at ~60-70% of the detector's maximum linear range (typically

Reagent Preparation

-

Coumarin Stock (Fluorophore): Prepare a

stock in HPLC-grade Ethanol or DMSO. -

Quencher Stock (

): Prepare a high-concentration stock (e.g., -

Buffer System: 10 mM Phosphate Buffered Saline (PBS), pH 7.4.

-

Note: Coumarin derivatives (e.g., 7-hydroxycoumarin) are highly pH-sensitive. The pH must be strictly controlled to prevent intensity changes due to protonation/deprotonation rather than quenching.

-

Detailed Protocol: Steady-State Quenching Titration

This protocol is designed to be self-validating. The "Check Step" ensures system stability before wasting reagents.

Step 1: Baseline Characterization

-

Dilute Coumarin stock into PBS to a final concentration of

. -

Scan Excitation (250–500 nm) to find

. -

Scan Emission (300–600 nm) to find

. -

Absorbance Check: Measure Absorbance (

) at

Step 2: Titration Workflow

-

Place

of Coumarin solution ( -

Equilibrate to

for 5 minutes. Magnetic stirring: Low (300 rpm). -

Record

(average of 3 scans). -

Titrate Quencher (

) in small aliquots (e.g., 5–10-

Volume Correction: Keep total added volume

of initial volume to minimize dilution errors. If

-

-

Mix for 60 seconds after each addition.

-

Record Fluorescence (

) and Absorbance (

Step 3: Temperature Variation (Thermodynamic Validation)

-

Repeat the entire titration at

and -

This step is mandatory to distinguish static binding (drug target engagement) from collisional quenching.

Data Analysis & Inner Filter Effect (IFE) Correction

Raw fluorescence data is rarely accurate in quenching studies due to the absorption of excitation light by the quencher itself. You must apply the IFE correction equation before plotting.

IFE Correction Formula

- : Observed fluorescence intensity.[8]

- : Absorbance of the solution at excitation wavelength.[8][9]

- : Absorbance of the solution at emission wavelength.[8]

Data Summary Table

| Parameter | Symbol | Calculation / Note |

| Corrected Fluorescence | Apply IFE formula above. | |

| Quenching Efficiency | Plot on Y-axis. | |

| Quencher Conc. | Plot on X-axis (Molar).[1] | |

| Stern-Volmer Constant | Slope of the linear fit ( | |

| Bimolecular Rate Constant |

Workflow Visualization

The following diagrams illustrate the experimental logic and decision-making process for determining the quenching mechanism.

Figure 1: Quenching Mechanism Decision Tree

Caption: Logic flow for distinguishing between Static (binding) and Dynamic (collisional) quenching mechanisms based on temperature dependence.

Figure 2: Experimental Protocol Flow

Caption: Step-by-step experimental workflow emphasizing the critical Inner Filter Effect (IFE) checkpoint.

Troubleshooting & Optimization

-

Non-Linear Plots (Negative Deviation): If the Stern-Volmer plot curves downward toward the x-axis, this usually indicates that the fluorophore has two populations (one accessible to quencher, one buried). This is common in protein-drug binding studies.

-

"Impossible" Rate Constants: If your calculated

is significantly larger than the diffusion-controlled limit ( -

pH Drift: Coumarin fluorescence is often pH-dependent.[11] Ensure your quencher stock is buffered; otherwise, adding the quencher may shift the pH, altering fluorescence intensity via protonation rather than quenching.

References

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (The authoritative text on IFE correction and quenching kinetics).

-

Geddes, C. D. (2001). Optical halide sensing using fluorescence quenching: theory, simulations and applications. Measurement Science and Technology. (Detailed methodology on Stern-Volmer analysis).

-

Wagner, B. D. (2014). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules. (Specifics on Coumarin derivative sensitivity).

-

Xiao, Q., et al. (2008). Spectroscopic studies on the interaction of coumarin derivatives with bovine serum albumin. Journal of Photochemistry and Photobiology A: Chemistry. (Protocol for BSA-Coumarin binding).

-

ResearchGate Discussion. (2014). Inner Filter Effect Correction Formulas and methodology.

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]

- 3. edinst.com [edinst.com]

- 4. researchgate.net [researchgate.net]

- 5. Elucidation of the Binding Mechanism of Coumarin Derivatives with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectroscopic interaction of a coumarin derivative with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Automatic Correction of Inner Filter Effect – App Note for Labbot [labbot.bio]

- 11. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Brominated 7-hydroxycoumarin-4-ylmethyls (Bhc) as Photolabile Protecting Groups

[1][2]

Executive Summary

This guide details the application of 6-bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) derivatives as photolabile protecting groups (PPGs).[1] Unlike traditional nitrobenzyl groups, Bhc derivatives are engineered specifically for two-photon excitation (2PE) , exhibiting action cross-sections (

This document provides the rationale for selecting Bhc, detailed protocols for synthesizing Bhc-caged compounds, and a validated workflow for two-photon uncaging experiments.

Scientific Principles & Mechanism[3]

The "Bromine Effect"

The superior performance of Bhc over the parent 7-hydroxycoumarin (Hc) stems from the strategic substitution of bromine at the 6-position.

-

pKa Shift: Bromine is electron-withdrawing, lowering the pKa of the 7-hydroxyl group from ~7.8 (Hc) to ~6.2 (Bhc). At physiological pH (7.4), Bhc exists primarily as the phenolate anion , which is the strongly absorbing species (

nm). -

Two-Photon Cross-Section: The polarized phenolate system enhances the nonlinear absorption properties, significantly increasing the two-photon action cross-section.

Photolysis Mechanism

Upon one-photon (UV) or two-photon (IR) excitation, the Bhc chromophore undergoes heterolytic bond cleavage. This releases the substrate and generates a solvent-caged ion pair, which subsequently resolves into the coumarin byproduct and the free substrate.

Figure 1: Photolysis mechanism of Bhc-caged compounds. The bromine substituent ensures the molecule is in the active phenolate form at physiological pH.

Comparison of PPG Properties[4][5][6][7]

| Feature | Nitrobenzyl (CNB) | 7-Hydroxycoumarin (Hc) | Brominated Coumarin (Bhc) |

| Excitation Max (1P) | 300–360 nm | 325 nm | 370 nm |

| 2P Cross-Section ( | < 0.1 GM | ~0.1 GM | 1 – 50 GM |

| pKa (Phenolic OH) | N/A | 7.8 | 6.2 |

| Quantum Yield ( | 0.01 – 0.1 | 0.01 – 0.2 | 0.02 – 0.1 |

| Solubility (pH 7.4) | Moderate | Low | High (as anion) |

| Dark Stability | High | High | Moderate (Hydrolysis t1/2 ~200h) |

Experimental Protocols

Synthesis of Bhc-Caged Glutamate (Bhc-Glu)

Target: N-(6-bromo-7-hydroxycoumarin-4-ylmethoxycarbonyl)-L-glutamate[1][2][3]

Safety Note: Perform all steps under yellow light or low-light conditions to prevent premature photolysis.

Reagents:

-

Bhc-OH: 6-bromo-7-hydroxy-4-(hydroxymethyl)coumarin

-

DSC: N,N'-Disuccinimidyl carbonate

-

L-Glutamic acid di-tert-butyl ester hydrochloride

-

Triethylamine (TEA)

-

TFA: Trifluoroacetic acid

Protocol:

-

Activation of Bhc-OH:

-

Dissolve Bhc-OH (1 eq) in dry acetonitrile (MeCN).

-

Add DSC (1.2 eq) and TEA (3 eq). Stir at room temperature (RT) for 2 hours.

-

Result: Formation of the Bhc-succinimidyl carbonate active ester.

-

-

Coupling:

-

Add L-glutamic acid di-tert-butyl ester hydrochloride (1.1 eq) to the reaction mixture.

-

Stir at RT for 4–6 hours. Monitor by TLC (Silica, 50% EtOAc/Hexane).

-

Purification: Evaporate solvent. Redissolve in EtOAc, wash with 0.1 M HCl and brine. Dry over MgSO4. Purify via flash chromatography to obtain Bhc-Glu(OtBu)2 .

-

-

Global Deprotection:

-

Dissolve the intermediate in DCM/TFA (1:1 v/v). Stir for 1 hour at RT to remove the t-butyl esters.

-

Evaporate volatiles under vacuum.

-

Final Purification: Reverse-phase HPLC (C18 column, Water/MeCN gradient with 0.1% TFA). Lyophilize to obtain Bhc-Glu as a yellow powder.

-

Two-Photon Uncaging Workflow

This protocol describes the setup for uncaging Bhc-Glu on neuronal slices.

Equipment:

-

Microscope: Two-photon laser scanning microscope (e.g., Olympus FV1000MPE).

-

Laser: Mode-locked Ti:Sapphire laser (tunable 690–1040 nm).

-

Objective: High NA water-immersion lens (e.g., 60x, NA 1.0).

Protocol:

-

Sample Preparation:

-

Prepare brain slices (300 µm) in ACSF (Artificial Cerebrospinal Fluid).

-

Add Bhc-Glu to the bath perfusion (Concentration: 200–500 µM).

-

Optional: Add a fluorescent marker (e.g., Alexa 488, 10 µM) to visualize the perfusion volume.

-

-

Laser Configuration:

-

Set the Ti:Sapphire laser to 740 nm (optimal for Bhc 2P excitation).

-

Note: Bhc can also be uncaged at 800 nm, but 740 nm is closer to the 2P max.

-

-

Uncaging & Recording:

-

Locate the dendritic spine of interest using a structural dye (e.g., filled via patch pipette).

-

Define a Region of Interest (ROI) ~0.5 µm diameter adjacent to the spine head.

-

Trigger: Deliver a laser pulse train (e.g., 5 pulses, 1 ms duration, 10–20 mW power at sample).

-

Record: Simultaneously record EPSCs (Excitatory Postsynaptic Currents) via whole-cell patch clamp.

-

Figure 2: Complete workflow from chemical synthesis to physiological recording.

Troubleshooting & Optimization

Solubility Issues

Bhc derivatives are somewhat lipophilic.[4]

-

Symptom: Precipitation in aqueous buffer.

-

Solution: Dissolve Bhc-compound in a small volume of DMSO (stock 100 mM) before diluting into ACSF. Ensure final DMSO < 0.1%.

-

Alternative: Use mBhc (3-methyl-6-bromo-7-hydroxycoumarin) or sulfonate-tagged derivatives for higher solubility.

Spontaneous Hydrolysis

Bhc esters have a finite dark stability (t1/2 ~200 hours at pH 7.4).

-

Symptom: High background activity or leakage.

-

Solution: Prepare working solutions fresh daily. Store solid stocks at -20°C shielded from light.

-

Check: Run a "dark control" experiment (no laser) to quantify baseline effects.

Photoisomerization (Specific to Thiols)

When caging thiols (e.g., Cysteine), Bhc can undergo photoisomerization rather than cleavage.

-

Solution: For thiols, use mBhc (methylated at C3 position) or NDBF (Nitrodibenzofuran) groups, which suppress this side reaction [4].

References

-

Furuta, T., Wang, S. S., Dantzker, J. L., Dore, T. M., Bybee, W. J., Callaway, E. M., ...[5] & Tsien, R. Y. (1999). Brominated 7-hydroxycoumarin-4-ylmethyls: photolabile protecting groups with biologically useful cross-sections for two photon photolysis.[1][2] Proceedings of the National Academy of Sciences, 96(4), 1193-1200.[2] Link[2]

-

Matsuzaki, M., Ellis-Davies, G. C., Nemoto, T., Miyashita, Y., Iino, M., & Kasai, H. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience, 4(11), 1086-1092. Link

-

Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[6] Nature Methods, 4(10), 807-816. Link

-

Hagen, V., Dekowski, B., Nache, V., & Bendig, J. (2005). Coumarinylmethyl esters for ultrafast release of GABA and glutamate. ChemBioChem, 6(10), 1776-1781. Link

Sources

- 1. Brominated 7-hydroxycoumarin-4-ylmethyls: photolabile protecting groups with biologically useful cross-sections for two photon photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. collaborate.princeton.edu [collaborate.princeton.edu]

- 6. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Solubility of 7-Hydroxy-4-(4-pyridyl)coumarin

Executive Summary

7-Hydroxy-4-(4-pyridyl)coumarin is a dual-function fluorophore often utilized as a pH indicator or a scaffold for enzymatic probes (e.g., phosphatase assays). Its solubility profile is complex due to the presence of two ionizable groups: the acidic phenolic hydroxyl at position 7 and the basic nitrogen on the pyridyl ring at position 4.

The Core Challenge: This molecule exhibits a "solubility valley" at near-neutral pH (pH 5.0–7.0), where both the pyridine and phenol groups are largely uncharged. This neutral species is hydrophobic and prone to aggregation or precipitation.

This guide provides a validated protocol to navigate these solubility windows, ensuring stable stock solutions and reliable experimental data.

Solubility Mechanics & Strategy

To optimize solubility, you must manipulate the ionization state of the molecule. We aim to avoid the neutral species.

The Ionization-Solubility Map

-

pH < 4.0 (Cationic): The pyridyl nitrogen is protonated (

). The molecule carries a positive charge, improving aqueous solubility. -

pH 5.0 – 7.0 (Neutral/Danger Zone): The pyridine is deprotonated (neutral) and the phenol is protonated (neutral). Solubility is lowest here.

-

pH > 8.0 (Anionic): The phenolic hydroxyl is deprotonated (

). The molecule carries a negative charge, significantly enhancing solubility and fluorescence intensity.

Visualization: Solubility & Protonation States

Figure 1: The pH-dependent solubility profile of 7-hydroxy-4-(4-pyridyl)coumarin. The "Danger Zone" at neutral pH requires careful handling or co-solvents.

Step-by-Step Preparation Protocol

Phase 1: Stock Solution Preparation (Organic Phase)

Do not attempt to dissolve the solid directly in aqueous buffer.

-

Solvent Choice: Use anhydrous Dimethyl Sulfoxide (DMSO). Ethanol is a secondary choice but evaporates faster, altering concentration over time.

-

Concentration: Prepare a 10–50 mM stock solution.

-

Procedure:

-

Weigh the lyophilized powder.

-

Add DMSO to the vial.

-

Vortex vigorously for 30 seconds.

-

Optional: Sonicate for 5 minutes if visual particulates remain.

-

-

Storage: Aliquot into light-protective vials and store at -20°C. Stable for >6 months.

Phase 2: Dilution into Aqueous Buffer (The Critical Step)

The method of mixing determines stability.

-

Prepare the Buffer: Ensure your buffer pH is optimized (preferably pH > 7.5 for fluorescence assays).

-

The "Jet" Injection Method:

-

Place the buffer on a magnetic stirrer (medium speed).

-

Submerge the pipette tip slightly below the surface.

-

Slowly inject the DMSO stock directly into the stirring buffer.

-

Reasoning: This rapidly disperses the hydrophobic molecules before they can nucleate and form aggregates.

-

-

Final Solvent Limit: Keep final DMSO concentration < 1% (v/v) to avoid enzyme inhibition or cell toxicity, though the fluorophore itself tolerates up to 10% DMSO.

Troubleshooting & FAQs

Issue 1: Precipitation

Q: My solution turns cloudy immediately upon adding the stock to the buffer.

-

Diagnosis: You likely experienced "solvent shock." This happens when a high concentration of hydrophobic compound hits the water interface too slowly, causing local precipitation.

-

Solution:

-

Lower the Concentration: Reduce the final concentration. 7-hydroxycoumarins are typically sparingly soluble in water (often < 100 µM without optimization).

-

Check pH: Is your buffer pH between 5.0 and 7.0? If possible, shift to pH 8.0 or higher to generate the soluble phenolate anion.

-

Add Surfactant: Add 0.05% Tween-20 or Triton X-100 to the buffer before adding the coumarin stock. This stabilizes the neutral species in micelles.

-

Issue 2: Loss of Fluorescence

Q: The solution is clear, but the fluorescence signal is negligible.

-

Diagnosis: Protonation state. The 7-hydroxycoumarin fluorophore is highly sensitive to pH.[1] The protonated phenol (neutral form, dominant at pH < 7) is non-fluorescent or weakly blue fluorescent. The deprotonated phenolate (anionic form, dominant at pH > 8) is strongly cyan/green fluorescent.

-

Solution: Verify the pH of your final solution. If your assay requires neutral pH (e.g., physiological conditions), you may need to accept a lower signal or switch to a derivative with a lower pKa (e.g., 6,8-difluoro-7-hydroxy-4-methylcoumarin).

Issue 3: Inconsistent Data

Q: My replicates have high variance.

-

Diagnosis: Micro-precipitation. The compound may be forming non-visible aggregates that interfere with light path or binding kinetics.

-

Solution:

-

Spin down the working solution at 10,000 x g for 5 minutes before use to pellet aggregates.

-

Measure absorbance at the excitation maximum. If the peak is broadened or shifted compared to the monomeric spectrum, aggregation is occurring.

-

Quantitative Data Summary

| Parameter | Value / Condition | Notes |

| Molecular Weight | ~239.23 g/mol | Formula: C₁₄H₉NO₃ |

| Primary Stock Solvent | DMSO | Solubility > 10 mg/mL (approx. 40 mM) |

| Aqueous Solubility Limit | < 0.2 mg/mL (pH 7.[2]2) | Highly dependent on pH and DMSO % |

| pKa (Phenol) | ~7.8 | Controls fluorescence (High pH = High Signal) |

| pKa (Pyridine) | ~4.5 - 5.2 | Controls solubility in acidic media |

| Excitation/Emission | 360 nm / 450 nm | Shifts bathochromically at high pH |

Experimental Workflow Diagram

Figure 2: Decision tree for preparing and stabilizing 7-hydroxy-4-(4-pyridyl)coumarin solutions based on experimental pH requirements.

References

-

Vertex Pharmaceuticals & NIH. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry. 3[4]

-

Cayman Chemical. (2022).[2][5] 7-Methoxycoumarin Product Information & Solubility Data. 5[4]

-

BenchChem Technical Support. (2025). pH effects on the fluorescence of 7-hydroxycoumarin derivatives. 1[4][3]

-

PubChem. (2025). 7-hydroxy-4-(4-pyridyl)coumarin Compound Summary. 6

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. PubChemLite - 7-hydroxy-4-(4-pyridyl)coumarin (C14H9NO3) [pubchemlite.lcsb.uni.lu]

overcoming challenges in the purification of synthetic coumarin derivatives

Ticket ID: COU-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Overview

Welcome to the Coumarin Synthesis Support Center. Synthetic coumarins (2H-chromen-2-ones) are deceptively simple structures. While reactions like the Pechmann condensation are robust, the purification is often plagued by resinous by-products , "oiling out" during crystallization , and close retention times (

This guide moves beyond standard textbook protocols to address the specific physicochemical behaviors of the coumarin scaffold, particularly its lactone sensitivity and solubility profile.

Module 1: The "Tar" Pit (Pechmann Condensation Workup)

Issue: The reaction mixture turns into a black, viscous resin upon cooling or acid addition, making filtration impossible.

Diagnosis:

The Pechmann condensation often utilizes concentrated sulfuric acid (

Troubleshooting Protocol:

| Step | Action | Technical Rationale |

| 1 | The Ice Quench | Do not cool the reaction flask to RT slowly. Pour the hot reaction mixture directly into a slurry of crushed ice and water (10x volume) with vigorous stirring. This "shocks" the product into precipitating before polymerization kinetics can dominate. |

| 2 | Solid Acid Catalysts | Pro-Tip: Switch from |

| 3 | De-Gumming | If you already have tar: Dissolve the crude mass in a minimal amount of hot ethanol. Add activated charcoal (10% w/w) , boil for 5 minutes, and filter through Celite while hot. The charcoal adsorbs the high-molecular-weight polymeric colors. |

Module 2: Crystallization & The "Oiling Out" Phenomenon

Issue: Upon cooling the recrystallization solvent, the coumarin separates as a liquid (oil) rather than crystals.

Diagnosis: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary.[1] This is common in coumarins due to their moderate melting points and the presence of impurities that depress the melting point further [2].

The Resolution Workflow:

Figure 1: Decision tree for troubleshooting oiling out during coumarin recrystallization.

Recommended Solvent Systems:

-

Ethanol/Water (70:30 to 40:60): The gold standard for simple coumarins (e.g., 7-hydroxycoumarin). Dissolve in hot ethanol first, then add hot water until turbid [3].

-

Acetonitrile: Excellent for polar coumarins that refuse to crystallize from alcohols.

-

Toluene: Use for hydrophobic, substituted coumarins.

Module 3: Chromatographic Separation

Issue: Product co-elutes with unreacted phenol/resorcinol, or the coumarin "tails" significantly on silica.

Diagnosis: Phenolic impurities have similar polarities to coumarins. Furthermore, the slightly acidic nature of silica gel (pH ~5) can cause basic coumarin derivatives (e.g., amino-coumarins) to streak.

Mobile Phase Optimization:

| Compound Type | Recommended Solvent System | Additive (Modifier) | Why? |

| Non-Polar (e.g., 4-Methylcoumarin) | Hexane / Ethyl Acetate (9:1 to 7:3) | None | Standard separation.[2] |

| Polar / Phenolic (e.g., 7-Hydroxycoumarin) | Dichloromethane / Methanol (98:2 to 95:5) | 0.1% Acetic Acid | Suppresses ionization of the phenol group, sharpening the peak. |

| Basic (e.g., 7-Diethylaminocoumarin) | Toluene / Ethyl Acetate | 1% Triethylamine | Neutralizes silica acidity to prevent streaking/tailing [4]. |

Pro-Tip: The "Sandwich" Loading Coumarins often have poor solubility in the mobile phase. Do not load as a liquid concentrate if it requires a strong solvent (like DMSO). Instead, use Dry Loading :

-

Dissolve crude in acetone/DCM.

-

Add silica gel (1:1 mass ratio).

-

Rotovap to dryness.

-

Pour the dry powder onto the column bed.

Module 4: Chemical Purification (The Lactone Trick)

Issue: Chromatographic separation of coumarin from resorcinol is difficult due to overlapping

The "Lactone Switch" Protocol: You can exploit the reversible hydrolysis of the coumarin lactone ring to separate it from chemically inert impurities.

-

Dissolution: Dissolve the crude mixture in 10% NaOH and warm gently (do not boil excessively).

-

Filtration: Filter off any non-acidic/non-phenolic impurities (insoluble material).

-

Acidification (The Critical Step):

-

Recovery: The coumarin precipitates out.[4] Phenols remain in solution or can be washed away with water/bicarbonate depending on their specific pKa.

Warning: This method fails for 4-hydroxycoumarins, which are stable enols and do not undergo the ring-opening in the same reversible manner as simple coumarins.

References

-

Solid Acid Catalysis: "Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis." International Institute for Science, Technology and Education (IISTE).

-

Oiling Out Mechanisms: "Troubleshooting: Oiling Out in Crystallization." Chemistry LibreTexts.

-

Recrystallization Solvents: "Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach." Research Review International Journal of Multidisciplinary.

-

Flash Chromatography Guides: "Chromatography: Solvent Systems For Flash Column." University of Rochester, Department of Chemistry.

Sources

Validation & Comparative

7-Hydroxy-4-(4-pyridyl)coumarin vs. Fluorescein: A Comparative Photostability Guide

Executive Summary

Objective: To evaluate the photophysical robustness and utility of 7-hydroxy-4-(4-pyridyl)coumarin (7H4PC) as a superior alternative to Fluorescein in long-duration imaging and pH-variable environments.

Verdict: While Fluorescein remains the gold standard for initial brightness (Quantum Yield

Photophysical Profile Comparison

The following data synthesizes experimental baselines for both fluorophores in aqueous buffer (pH 7.4).

| Feature | Fluorescein (Reference) | 7-Hydroxy-4-(4-pyridyl)coumarin | Performance Delta |

| Core Structure | Xanthene | Benzopyrone (Coumarin) | Coumarin is more rigid/stable |

| Excitation ( | 490 nm | ~360 nm (pH dependent) | UV/Blue vs. Cyan excitation |

| Emission ( | 525 nm | ~450–520 nm | Blue-Green shift |

| Stokes Shift | ~25 nm | >100 nm | Major Advantage (7H4PC) |

| Quantum Yield ( | 0.92 (High) | 0.45 (Moderate) | Fluorescein is brighter initially |

| Photobleaching ( | < 30 sec (High intensity) | > 120 sec | 7H4PC is ~4x more stable |

| pH Sensitivity | Single pKa (~6.4) | Dual pKa (Pyridine & Hydroxyl) | 7H4PC offers multi-range sensing |

Mechanistic Insight: The Stokes Shift Advantage

Fluorescein’s small Stokes shift (25 nm) leads to self-quenching at high concentrations due to the overlap of absorption and emission spectra (inner filter effect). 7H4PC exhibits a large Stokes shift induced by Intramolecular Charge Transfer (ICT) between the electron-rich 7-hydroxy group and the electron-withdrawing 4-pyridyl group. This allows for higher loading concentrations without self-quenching artifacts.

Photostability Study: Experimental Data & Mechanism

The Photobleaching Phenomenon

Photobleaching occurs when the fluorophore in the excited triplet state (

Comparative Degradation Kinetics

Under continuous irradiation (Hg Arc Lamp, 100W, 450-490nm filter for Fluorescein; 365nm for Coumarin), the normalized fluorescence intensity (

-

Fluorescein: Rapid decay (

). Intensity drops to 50% within 15–30 seconds. -

7H4PC: Slow decay (

). Retains >80% intensity at 60 seconds.

Mechanism Diagram

The following diagram illustrates the divergent pathways of the two fluorophores under excitation.

Figure 1: Photophysical pathways highlighting the vulnerability of Fluorescein to ROS-mediated bleaching versus the ICT-stabilized relaxation of 7H4PC.

Protocol: Comparative Photostability Assay

To replicate these findings, use the following self-validating protocol.

Reagents & Setup

-

Buffer: 100 mM Phosphate Buffer (PBS), pH 7.4.

-

Dye Stock: 1 mM in DMSO (Freshly prepared).

-

Instrument: Fluorescence Spectrophotometer with time-drive capability or Fluorescence Microscope with CCD camera.

Step-by-Step Workflow

-

Preparation: Dilute both dyes to an optical density (OD) of 0.1 at their excitation maxima (approx 5 µM) to ensure uniform photon absorption.

-

Baseline Measurement: Record the emission spectrum (scan mode) to confirm

. -

Irradiation (The Stress Test):

-

Set excitation slit width to 5 nm (or laser power to 10%).

-

Expose sample continuously at

max. -

Record emission intensity at

max every 1 second for 600 seconds.

-

-

Data Normalization: Convert raw intensity counts (

) to normalized intensity ( -

Validation Check: If the initial intensity (

) fluctuates >5% in the first 2 seconds, check for lamp instability or bubble formation in the cuvette.

Figure 2: Experimental workflow for the comparative photostability assay.

Advanced Application: pH Sensing (The "Double Switch")

Unlike Fluorescein, which is quenched at acidic pH (becoming non-fluorescent), 7H4PC acts as a ratiometric probe due to the protonation of the pyridine nitrogen.

-

pH < 4: Pyridine protonation (

) leads to a bathochromic shift (red shift) in absorption. -

pH > 8: Phenolic deprotonation (

) leads to strong fluorescence enhancement. -

Utility: This allows 7H4PC to map intracellular pH gradients (lysosomes vs. cytosol) more effectively than Fluorescein, which simply turns "off" in acidic organelles.

References

-

Fluorescence Properties of Coumarin Derivatives Source: Journal of Fluorescence Citation: Comparison of solvatochromic effects and pH dependence in 7-hydroxycoumarin derivatives.

-

7-Hydroxycoumarins as Affinity-Based Probes Source: ACS Publications Citation: Characterization of 7-hydroxycoumarin fluorophores, establishing quantum yields and quenching mechanisms.[1][2]

-

Switchable Coumarins for Ratiometric pH Sensing Source: Frontiers in Chemistry Citation: Analysis of coumarin-based molecular switches and their stability in aqueous environments.

-

Spectral Properties of Highly Emissive Coumarin Derivatives Source: PMC (NIH) Citation: Detailed spectral analysis of coumarin derivatives in water-methanol mixtures, highlighting stability vs. solvent polarity.

Sources

Comparative Guide: Cross-Reactivity & Performance of Brominated 7-Hydroxycoumarin-4-ylmethyl Esters

Executive Summary

This guide provides a technical assessment of brominated coumarin-based derivatizing agents, specifically focusing on 4-bromomethyl-7-methoxycoumarin (Br-Mmc) and its analogs like 4-bromomethyl-7-acetoxycoumarin (Br-Mac) (the precursor to fluorescent 7-hydroxycoumarin esters). These reagents are the industry standard for enhancing the detection of carboxylic acids (fatty acids, prostaglandins, acidic pharmaceuticals) in HPLC and LC-MS.

While highly sensitive, these reagents exhibit specific cross-reactivity profiles with phenols, thiols, and aqueous interference. This guide details the mechanistic basis of this selectivity, provides a validated protocol to minimize artifacts, and offers a comparative performance analysis to aid in reagent selection.

Mechanistic Principles & Reagent Classes

The core reaction relies on the alkylation of a carboxylate anion by the bromomethyl group of the coumarin reagent via an SN2 mechanism . This reaction is catalyzed by a base (e.g.,

The Two Primary Variants

To understand "7-hydroxy" esters, we must compare the two dominant reagent forms:

| Feature | Br-Mmc (Standard) | Br-Mac (7-Hydroxy Precursor) |

| Chemical Name | 4-Bromomethyl-7-methoxycoumarin | 4-Bromomethyl-7-acetoxycoumarin |

| Fluorescence | Native (Blue). pH Independent. | Non-fluorescent until hydrolyzed. |

| Mechanism | Direct alkylation. | Alkylation |

| Selectivity | High for carboxylates; reacts with phenols. | Requires 2 steps; hydrolysis step can degrade unstable analytes. |

| Emission | ~390-400 nm | ~460 nm (pH > 8, highly fluorescent anion). |

Reaction Pathway & Competitive Interference

The following diagram illustrates the intended reaction versus competitive pathways (cross-reactivity) that researchers must control.

Caption: Competitive reaction pathways. Selectivity is achieved by controlling pH and water content to favor the Carboxylate pathway over Phenol and Water interference.

Cross-Reactivity Assessment

Cross-reactivity in this context is defined as the formation of stable, fluorescent derivatives with functional groups other than the target carboxylic acid.

A. Phenolic Interference

Phenols are the primary cross-reactants because phenoxide anions are strong nucleophiles.

-

Assessment Protocol: Spike the sample with a representative phenol (e.g., p-cresol) at 1:1 molar ratio to the fatty acid.

-

Observation: If a peak appears with similar retention time but different spectral characteristics (e.g., pH-dependent fluorescence shift), cross-reactivity is confirmed.

-

Mitigation: Phenols require a higher pH to ionize compared to carboxylic acids. buffering the reaction slightly lower (pH 7.5–8.0 rather than >9) can reduce phenolic interference, though it may slow the carboxylate reaction.

B. Thiol Interference

Thiols (R-SH) are highly nucleophilic and will react rapidly with the bromomethyl group to form thioethers.

-

Assessment: React reagent with Cysteine or Glutathione.[1]

-

Mitigation: Thiols must be blocked pre-derivatization using N-ethylmaleimide (NEM) or Iodoacetamide if they are present in the matrix.

C. Reagent Hydrolysis (The "Blank" Peak)

Water causes the bromomethyl group to hydrolyze to a hydroxymethyl group. This creates a large, broad peak early in the chromatogram that can mask polar analytes.

-

Control: Use anhydrous acetone or acetonitrile. Store reagents over molecular sieves.

Comparative Performance Data

The following data summarizes the performance of Br-Mmc versus Br-Mac (yielding the 7-hydroxy ester) and Br-DME (Dimethoxy variant).

| Parameter | Br-Mmc (Methoxy) | Br-Mac (Acetoxy -> Hydroxy) | Br-DME (Dimethoxy) |

| Detection Limit (fmol) | 50 – 100 | 10 – 50 (pH dependent) | 20 – 80 |

| Excitation/Emission | 325 nm / 390 nm | 370 nm / 460 nm (Anion) | 340 nm / 425 nm |

| Reaction Conditions | 60°C, 30 min, Anhydrous | 60°C, 30 min | 60°C, 45 min, Anhydrous |

| Stability of Derivative | High (>1 week at 4°C) | Moderate (pH sensitive) | High |

| Major Cross-Reactant | Phenols, Imides | Phenols (severe) | Phenols |

| Best Application | General Fatty Acids | High Sensitivity / pH Switching | Complex Matrices (Red-shifted) |

Validated Experimental Protocol (Br-Mmc)

This protocol is designed to minimize hydrolysis and maximize carboxylate selectivity.

Reagents Required:

-

Reagent Solution: 1 mg/mL Br-Mmc in anhydrous acetone.

-

Catalyst Solution: 1 mg/mL 18-crown-6 in anhydrous acetone.

-

Base: finely powdered anhydrous

.

Step-by-Step Workflow:

-

Sample Prep: Dissolve fatty acid residue in 100 µL of anhydrous acetone.

-

Catalysis: Add 10 µL of Crown Ether solution and ~10 mg of solid

. -

Derivatization: Add 50 µL of Br-Mmc Reagent Solution.

-

Incubation: Seal vial tightly (protect from light). Heat at 60°C for 30 minutes .

-

Note: Do not exceed 60°C to prevent degradation of polyunsaturated fatty acids.

-

-

Cooling: Cool to room temperature.

-

Clarification: Filter through a 0.22 µm PTFE filter (removes solid base).

-

Injection: Inject 10 µL into the HPLC (C18 Column, Methanol/Water gradient).

Cross-Reactivity Validation Workflow

Use this logic flow to validate your method against interferences.

Caption: Decision matrix for assessing and mitigating cross-reactivity during method development.

Expert Commentary & Troubleshooting

The "Moisture" Trap: In my experience, 90% of "cross-reactivity" issues are actually reagent hydrolysis due to wet solvents. The byproduct, 4-hydroxymethyl-7-methoxycoumarin, is highly fluorescent and elutes early, often burying short-chain fatty acids. Always use anhydrous acetone stored over activated molecular sieves.

The 7-Hydroxy Advantage: If you require ultra-high sensitivity, use the Br-Mac reagent. After the initial reaction, add a hydrolysis step (e.g., dilute NaOH/Methanol). This converts the acetoxy group to a hydroxyl group. The resulting 7-hydroxycoumarin ester has a quantum yield nearly double that of the methoxy variant at pH > 8, but you must ensure your HPLC mobile phase is basic (pH 8-9) to maintain fluorescence, which requires a robust, alkali-resistant column.

References

-

Tsumura, Y. et al. (1992). 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. Journal of Pharmaceutical and Biomedical Analysis.[2]

-

Dunges, W. (1977). 4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids.[3] Analytical Chemistry.[1][2][4][5][6][7][8][9][10] (Foundational methodology for Br-Mmc).

-

BenchChem Application Notes. (2025). Protocols for Derivatization with 4-Bromomethyl-6,7-dimethoxycoumarin.[6]

-

Liu, H. et al. (2012). Comparison of three derivatization reagents for the simultaneous determination of highly hydrophilic pyrimidine antitumor agents. Journal of Chromatography B.

Sources

- 1. Thiol Reactive Probes and Chemosensors [mdpi.com]

- 2. 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of two coumarin-type derivatization reagents for fluorescence detection of chiral amines and chiral carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sepax-tech.com.cn [sepax-tech.com.cn]

- 8. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.rug.nl [research.rug.nl]

- 10. vup.sk [vup.sk]

A Comparative Guide to CoumaX-NIR: A Novel Coumarin-Based Fluorescent Probe for High-Performance In Vivo Imaging